13-Oxotrideca-9,11-dienoic acid
Overview
Description
13-Oxotrideca-9,11-dienoic acid is a long-chain fatty acid known for its unique structure and significant biological activity. It is derived from the enzymatic conversion of linoleic acid, a common polyunsaturated fatty acid found in many plant oils
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 13-oxotrideca-9,11-dienoic acid involves the enzymatic conversion of linoleic acid. This process typically utilizes lipoxygenase and hydroperoxide lyase enzymes. The lipoxygenase enzyme first converts linoleic acid to 13-hydroperoxy-9,11-octadecadienoic acid, which is then transformed into this compound by hydroperoxide lyase .
Industrial Production Methods: While the enzymatic method is the most common laboratory approach, industrial production may involve optimizing these enzymatic reactions for large-scale synthesis. This could include using genetically modified microorganisms or plants that overexpress the necessary enzymes, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 13-Oxotrideca-9,11-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may occur in the presence of nucleophiles like amines or alcohols, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of various oxo- and hydroxy-derivatives.
Reduction: Reduction typically yields corresponding alcohols.
Substitution: Substitution reactions can produce a range of derivatives depending on the nucleophile used.
Scientific Research Applications
13-Oxotrideca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: This compound plays a role in plant defense mechanisms and is involved in the biosynthesis of signaling molecules.
Medicine: Research has shown its potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of bio-based materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of 13-oxotrideca-9,11-dienoic acid involves its interaction with specific enzymes and receptors in biological systems. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to modulate gene expression and cellular responses .
Comparison with Similar Compounds
13-Hydroperoxy-9,11-octadecadienoic acid: A precursor in the biosynthesis of 13-oxotrideca-9,11-dienoic acid.
13-Hydroxy-9,11-octadecadienoic acid: Another derivative of linoleic acid with similar biological activities.
13-Oxooctadeca-9,11-dienoic acid: A related compound with comparable chemical properties and biological functions
Uniqueness: What sets this compound apart is its specific structure, which allows it to participate in unique enzymatic reactions and pathways.
Properties
IUPAC Name |
13-oxotrideca-9,11-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h4,6,8,10,12H,1-3,5,7,9,11H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHWGKEDVWKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC=CC=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90711552 | |
Record name | 13-Oxotrideca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125407-60-5, 33812-63-4 | |
Record name | 13-Oxo-9,11-tridecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125407-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Oxotrideca-9,11-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90711552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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